2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide typically involves the reaction of tert-butyl 1-phenyl-2-methylpropyl nitroxide with appropriate reagents under controlled conditions . The reaction conditions often include the use of supercritical carbon dioxide (scCO2) as a medium, which allows for controlled/living nitroxide-mediated polymerizations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of supercritical carbon dioxide (scCO2) is advantageous due to its ability to facilitate controlled polymerizations .
Chemical Reactions Analysis
Types of Reactions: 2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide primarily undergoes nitroxide-mediated radical polymerizations (NMP) . This compound can also participate in oxidation and reduction reactions due to its stable nitroxide radical structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various polymeric materials, especially when used in NMP processes .
Scientific Research Applications
2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide has several scientific research applications:
Chemistry: Used as a control agent in polymerization processes to produce well-defined polymers.
Biology: Studied for its potential use in biological systems due to its stable radical nature.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide involves its ability to stabilize free radicals during polymerization processes. The compound’s nitroxide radical interacts with polymer chains, preventing uncontrolled chain reactions and allowing for controlled polymer growth . This interaction is crucial in nitroxide-mediated polymerizations (NMP), where the compound acts as a mediator to regulate the polymerization process .
Comparison with Similar Compounds
- 1,1-Dimethylethyl-2-methyl-1-phenylpropyl nitroxide
- tert-Butyl 1-phenyl-2-methylpropyl nitroxide
- NMP universal alkoxyamine nitroxide
Comparison: 2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide is unique due to its specific structure, which provides enhanced stability and control in polymerization processes compared to other similar compounds . Its ability to function effectively in supercritical carbon dioxide (scCO2) further distinguishes it from other nitroxide radicals .
Properties
InChI |
InChI=1S/C14H22NO/c1-11(2)13(15(16)14(3,4)5)12-9-7-6-8-10-12/h6-11,13H,1-5H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHCMXLEZFMZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)N(C(C)(C)C)[O] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447704 | |
Record name | AGN-PC-0NCHOS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61015-94-9 | |
Record name | AGN-PC-0NCHOS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61015-94-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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